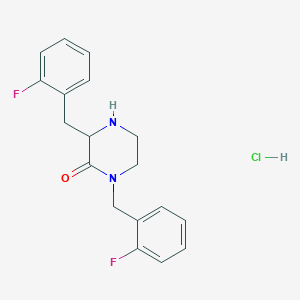![molecular formula C11H17N3O B1442624 2-[(3-Methylphenyl)amino]butanohydrazide CAS No. 1306738-21-5](/img/structure/B1442624.png)
2-[(3-Methylphenyl)amino]butanohydrazide
Vue d'ensemble
Description
2-[(3-Methylphenyl)amino]butanohydrazide is a chemical compound with the molecular formula C11H17N3O . It is provided by several suppliers including Amerigo Scientific and BenchChem .
Molecular Structure Analysis
The molecular structure of 2-[(3-Methylphenyl)amino]butanohydrazide consists of a butanohydrazide group attached to a 3-methylphenyl group via an amino link . The exact 3D structure would require more detailed information or computational modeling to determine.Applications De Recherche Scientifique
- Field : Chemical Science
- Application : This research aimed to develop a simple, efficient microwave-assisted synthetic method to prepare 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex, characterize and ascertain their biological significance .
- Method : N-benzylisatin and 4-methylaniline were microwave irradiated in acetic acid to give 1- (C22H18N2O, L; 58 %). L was microwave irradiated with CoCl2.6H2O in ethanol to yield its Co(II) complex .
- Results : The in-vitro antimicrobial activities of L were evaluated against three gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis and Haemolytic Staphylococcus aureus), three gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli and Klebsiella sp.) and three fungi (Aspergillus niger, Trichoderma viride and Penicillium citrinum). The IC50 of L and its Co(II) complex were carried out against DPPH, H2O2 and NO radicals, as well as their reducing power abilities .
- Field : Biochemical Engineering
- Application : This research aimed to carry out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine .
- Method : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine were screened, and ATA-025 was the best enzyme, while dimethylsulfoxide (10% V/V) was the best co-solvent for said bioconversion .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .
Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities
Transaminase-mediated chiral selective synthesis
Propriétés
IUPAC Name |
2-(3-methylanilino)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOICFPNCNQPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)amino]butanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



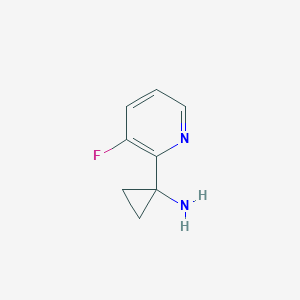
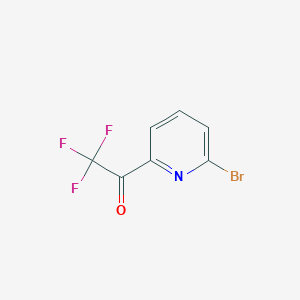

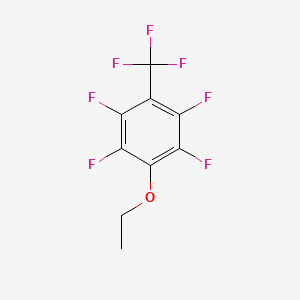
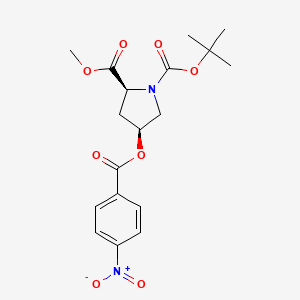
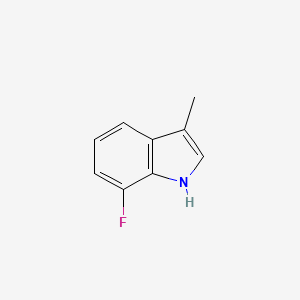
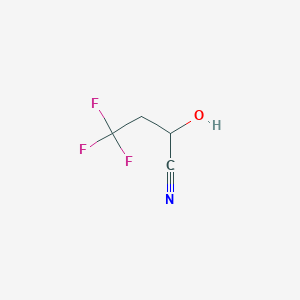
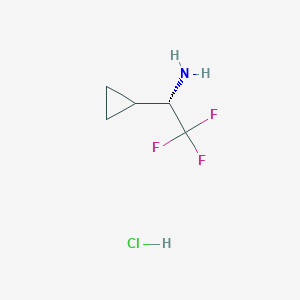
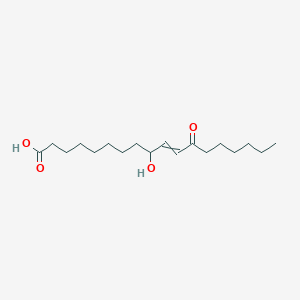
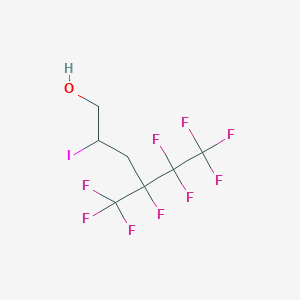
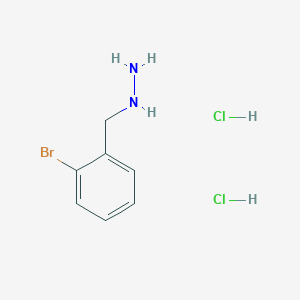
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

